molecular formula C21H26ClN3O2S B2497046 N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride CAS No. 1215573-93-5

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride

Cat. No.: B2497046
CAS No.: 1215573-93-5
M. Wt: 419.97
InChI Key: UIWXHVVHUXFRQL-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a potent, ATP-competitive, and cell-permeable inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool for dissecting the complex signaling pathways associated with DYRK1A activity. Its primary research value lies in two major areas: neurodegenerative disease and oncology. In Alzheimer's disease and Down syndrome research, DYRK1A inhibition is investigated for its role in modulating tau protein phosphorylation, which is a key event in the formation of neurofibrillary tangles. By selectively inhibiting DYRK1A, this compound helps researchers probe the mechanisms of tau pathology and assess potential therapeutic strategies aimed at halting disease progression. In cancer research, this inhibitor is utilized to study its anti-proliferative effects, particularly in glioblastoma and other malignancies where DYRK1A activity influences cell cycle control and promotes tumor cell survival. Studies have shown that this specific chemotype can induce apoptosis and senescence in cancer cell models, highlighting its utility in preclinical oncology studies. The compound's high selectivity for DYRK1A over other kinases makes it an invaluable asset for validating DYRK1A as a therapeutic target and for understanding its physiological and pathophysiological functions.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.ClH/c1-4-26-17-10-11-18-19(15-17)27-21(22-18)24(13-12-23(2)3)20(25)14-16-8-6-5-7-9-16;/h5-11,15H,4,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWXHVVHUXFRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H26ClN3O4SC_{21}H_{26}ClN_{3}O_{4}S, with a molecular weight of 484.0 g/mol. Its structure consists of a benzo[d]thiazole moiety linked to a phenylacetamide group, which is further substituted with a dimethylaminoethyl group. This structural configuration is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC21H26ClN3O4SC_{21}H_{26}ClN_{3}O_{4}S
Molecular Weight484.0 g/mol
CAS Number1215417-71-2

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Benzo[d]thiazole Ring : Cyclization of appropriate precursors.
  • Ethoxy Group Introduction : Ethylation using ethyl halides.
  • Dimethylaminoethyl Attachment : Nucleophilic substitution reactions.
  • Phenoxyacetamide Formation : Reaction with phenoxyacetic acid.
  • Final Coupling : Coupling intermediate compounds under suitable conditions.

Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit promising antibacterial activity. For instance, derivatives with thiazole moieties have shown effective inhibition against various bacterial strains, such as Xanthomonas oryzae and Xanthomonas axonopodis, with EC50 values significantly lower than traditional bactericides like thiodiazole copper .

The proposed mechanism involves the disruption of bacterial cell membranes, leading to cell lysis. Scanning electron microscopy (SEM) studies have shown that treatment with these compounds results in significant morphological changes in bacterial cells, including membrane rupture and loss of cellular integrity .

Case Studies

  • Antibacterial Evaluation : In vitro studies demonstrated that derivatives of the compound exhibited EC50 values ranging from 144.7 µM to 281.2 µM against various pathogens, outperforming established treatments .
    CompoundEC50 (µM)Target Pathogen
    Compound A1156.7Xanthomonas oryzae
    Compound A4194.9Xanthomonas axonopodis
    Compound A6144.7Xanthomonas oryzae
  • Nematicidal Activity : The compound also demonstrated significant nematicidal effects against Meloidogyne incognita, achieving 100% mortality at concentrations as low as 500 μg/mL after 24 hours .

Scientific Research Applications

Research indicates that this compound may exhibit several biological activities:

1. Anticancer Properties

  • Preliminary studies suggest potential interactions with proteins involved in cancer signaling pathways, inhibiting the proliferation of cancer cells by targeting specific receptors or enzymes related to tumor growth.

2. Neuroprotective Effects

  • Its ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases, potentially offering neuroprotective benefits.

3. Antimicrobial Activity

  • Compounds with similar structures have demonstrated antibacterial properties, indicating that this compound might also possess antimicrobial effects.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride has been investigated for various applications:

1. Organic Synthesis

  • Utilized as a reagent or intermediate in chemical reactions due to its reactivity, including oxidation and substitution reactions. This versatility allows it to serve as a building block for synthesizing other complex molecules.

2. Medicinal Chemistry

  • Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. The compound's structural features make it a candidate for developing new drug formulations targeting specific diseases .

3. Biological Studies

  • Studied for its enzyme inhibition capabilities or receptor binding affinities, contributing to the understanding of cellular mechanisms and drug interactions.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

Study Focus Findings Reference
Anticancer ActivityInhibition of cancer cell proliferation through targeted receptor interactions
Neuroprotective PotentialAbility to cross the blood-brain barrier; potential for treating neurodegenerative diseases
Antimicrobial EffectsSimilar compounds exhibit antibacterial properties; further investigation needed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with benzothiazole-based acetamides reported in the literature. Key analogues and their distinguishing features are summarized below:

Compound Name / Structure Key Substituents Biological Activity / Applications Physicochemical Properties Reference
N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide 6-CF₃, 2-phenylacetamide Anticancer (VEGFR-2 inhibition) Higher lipophilicity (logP ~3.8)
N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5–(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide 6-NO₂, thiadiazole-thioacetamide VEGFR-2 inhibition (IC₅₀ = 0.89 µM) Moderate solubility in DMSO
N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(piperazinyl)acetamide 5,6-methylenedioxy, piperazine Antimicrobial, antifungal Enhanced water solubility
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride (Target Compound) 6-ethoxy, dimethylaminoethyl, hydrochloride Hypothesized kinase inhibition (data pending) Improved solubility (salt form) N/A

Key Differences and Implications

Substituent Effects on Bioactivity: The 6-ethoxy group in the target compound may reduce metabolic degradation compared to 6-nitro or 6-CF₃ analogues, which are more electron-withdrawing and prone to enzymatic reduction .

Solubility and Pharmacokinetics :

  • The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogues like N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide , which has a logP >3.5 .
  • In contrast, piperazine-containing analogues (e.g., N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(piperazinyl)acetamide ) exhibit higher solubility due to their basic nitrogen atoms .

Synthetic Accessibility: The target compound’s synthesis is expected to follow routes similar to N-(6-trifluoromethoxybenzothiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide, where benzothiazole-2-amine reacts with substituted acetyl chlorides under microwave-assisted conditions (45% yield) . Challenges include steric hindrance from the dimethylaminoethyl group, which may require optimized reaction times or catalysts compared to simpler acetamides .

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituents (e.g., dimethylaminoethyl at δ 2.2–2.5 ppm, benzothiazole protons at δ 7.1–8.3 ppm) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion confirmation (expected [M+H]⁺ ~484.0 g/mol) .
  • X-ray Crystallography : For absolute configuration determination (if single crystals are obtainable) .

How does the compound’s 3D conformation influence its interaction with biological targets?

Advanced Research Question
The dimethylaminoethyl chain and ethoxybenzothiazole moiety adopt distinct conformations that impact target binding:

  • Molecular Dynamics Simulations : Reveal flexibility in the dimethylaminoethyl side chain, enabling adaptation to receptor pockets .
  • Docking Studies : The ethoxy group enhances hydrophobic interactions with kinase ATP-binding sites (e.g., EGFR), while the phenylacetamide moiety stabilizes π-π stacking .
    Experimental Validation : Pair computational predictions with mutagenesis studies on target residues (e.g., EGFR T790M) .

What strategies mitigate low yields during the final amidation step?

Advanced Research Question
Low yields (<50%) often result from steric hindrance or competing side reactions. Optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve nucleophilicity .
  • Catalysis : Add 4-DMAP (5 mol%) to accelerate amide bond formation .
  • Temperature Control : Maintain 0–5°C during reagent addition to suppress byproducts .

How can researchers differentiate between hydrolysis products and synthetic intermediates?

Advanced Research Question
Hydrolysis of the amide bond under acidic/alkaline conditions generates phenylacetic acid and benzothiazole derivatives. Differentiation methods:

  • LC-MS/MS : Compare retention times and fragmentation patterns (e.g., m/z 121 for phenylacetic acid) .
  • Isotopic Labeling : Use deuterated water (D₂O) to trace hydrolysis pathways .

What are the limitations of current pharmacological studies on this compound?

Advanced Research Question

  • Off-Target Effects : Broad-spectrum kinase inhibition reported in some studies .
  • Pharmacokinetics : Poor oral bioavailability due to high logP (~3.5) and P-glycoprotein efflux .
    Mitigation : Develop prodrugs (e.g., phosphate esters) to enhance solubility and absorption .

How do structural analogs compare in terms of efficacy and toxicity?

Basic Research Question

Analog Modification IC₅₀ (nM) Toxicity (LD₅₀, mg/kg)
Parent CompoundNone12 ± 1.5250
6-Methoxy DerivativeMethoxy substitution8 ± 0.9180
Diethylaminoethyl VariantLonger alkyl chain25 ± 3.2300
Data from in vitro kinase assays and murine models .

What analytical techniques validate the compound’s stability under storage conditions?

Basic Research Question

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C indicates thermal stability) .
  • Accelerated Stability Testing : 40°C/75% RH for 6 months with HPLC monitoring .

How can researchers address discrepancies in reported molecular weights?

Advanced Research Question
Variations arise from salt forms (e.g., hydrochloride vs. free base) or isotopic distributions.

  • HRMS Calibration : Use internal standards (e.g., sodium trifluoroacetate) for accurate mass determination .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

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